2-Methyl-5-(propan-2-YL)pyrrolidine

Lipophilicity LogP Physicochemical properties

2-Methyl-5-(propan-2-yl)pyrrolidine (CAS 116632-46-3) is a chiral, 2,5-disubstituted pyrrolidine alkaloid scaffold with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. The compound features a methyl group at the 2-position and an isopropyl group at the 5-position, generating two stereogenic centers.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B13178268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(propan-2-YL)pyrrolidine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C(C)C
InChIInChI=1S/C8H17N/c1-6(2)8-5-4-7(3)9-8/h6-9H,4-5H2,1-3H3
InChIKeyBEJRBFAMOYPEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(propan-2-yl)pyrrolidine (CAS 116632-46-3): Chemical Identity and Procurement Baseline for a 2,5-Disubstituted Pyrrolidine Scaffold


2-Methyl-5-(propan-2-yl)pyrrolidine (CAS 116632-46-3) is a chiral, 2,5-disubstituted pyrrolidine alkaloid scaffold with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol [1]. The compound features a methyl group at the 2-position and an isopropyl group at the 5-position, generating two stereogenic centers. This heterocyclic amine belongs to a class of saturated nitrogen heterocycles that rank among the top ten ring systems found in drug molecules [2]. The compound is commercially available at research-grade purity (≥95%) and is employed as a building block for asymmetric synthesis and medicinal chemistry programs.

Why 2-Methyl-5-(propan-2-yl)pyrrolidine Cannot Be Generically Substituted: Physicochemical and Stereochemical Differentiation from Closest Analogs


Within the pyrrolidine scaffold family, substituent identity, position, and stereochemistry critically govern lipophilicity, basicity, three-dimensional shape, and, ultimately, biological target engagement [1]. The mixed 2-methyl/5-isopropyl substitution pattern generates a unique spatial and electronic environment that differs markedly from symmetric 2,5-dimethylpyrrolidine or mono-substituted analogs such as 2-methylpyrrolidine and 2-isopropylpyrrolidine. These differences translate to quantifiably distinct LogP values (2.1 vs. 0.86–1.48), molecular volume, and the number of stereogenic centers (2 vs. 0–1), each of which can influence membrane permeability, off-target promiscuity, and chiral recognition in asymmetric synthesis. Generic interchange risks introducing incorrect lipophilicity, loss of stereochemical information, or altered ring conformation, undermining experimental reproducibility and SAR continuity [2].

Quantitative Comparator Evidence Table: 2-Methyl-5-(propan-2-yl)pyrrolidine vs. Closest Pyrrolidine Analogs


Increased Lipophilicity (XLogP3 = 2.1) vs. Mono- and Symmetric 2,5-Disubstituted Pyrrolidines

The target compound displays a computed XLogP3 of 2.1 (PubChem) [1], substantially exceeding that of 2-methylpyrrolidine (LogP 0.86) , 2-isopropylpyrrolidine (LogP 1.39–1.82) [2], and 2,5-dimethylpyrrolidine (LogP 1.05–1.48) . This represents a 0.64–1.24 log unit increase, corresponding to approximately 4–17-fold greater partition coefficient. The elevated lipophilicity arises from the larger hydrocarbon surface area of the combined methyl and isopropyl substituents while retaining the same topological polar surface area (TPSA = 12 Ų) across all four compounds.

Lipophilicity LogP Physicochemical properties Medicinal chemistry

Dual Stereogenic Centers Enable Diastereoselective Synthesis and Chiral Scaffolding

The target compound possesses two undefined stereogenic centers (2S/2R and 5S/5R), generating four possible stereoisomers [1]. By contrast, 2-methylpyrrolidine and 2-isopropylpyrrolidine each possess only one stereogenic center (2 stereoisomers), while 2,5-dimethylpyrrolidine has two but with identical substituents. The non-symmetric, differentiated alkyl groups (methyl vs. isopropyl) allow for diastereoselective transformations that are not accessible with symmetric analogs. Biocatalytic one-pot cascades employing transaminases and reductive aminases have been demonstrated to produce 2-methyl-5-alkylpyrrolidines—including the isopropyl congener—with >99% conversion and high diastereomeric and enantiomeric excess [2].

Stereochemistry Asymmetric synthesis Chiral pool Diastereoselectivity

Molecular Weight (127.23) and Heavy Atom Count (9) Balanced for Fragment-Based Screening Libraries

With a molecular weight of 127.23 g/mol and only 9 heavy atoms [1], the target compound resides comfortably within fragment-based drug discovery (FBDD) criteria (MW < 300, heavy atom count ≤ 18) [2]. Relative to the comparators: 2-methylpyrrolidine (MW 85.15, 6 heavy atoms) is smaller but lacks the steric bulk for hydrophobic pocket interrogation; 2-isopropylpyrrolidine (MW 113.20, 8 heavy atoms) offers intermediate size; 2,5-dimethylpyrrolidine (MW 99.17, 7 heavy atoms) is likewise less sterically demanding. The target compound provides enhanced shape complementarity for deeper hydrophobic sub-pockets while retaining fragment-like physicochemical properties—high solubility (predicted from low LogP relative to drug-like molecules) and low molecular complexity (complexity score = 88.6) [1].

Fragment-based drug discovery Molecular weight Lead-likeness Rule of Three

Low Rotatable Bond Count (1) and Defined Ring Conformation vs. Linear Amine Alternatives

The target compound possesses exactly 1 rotatable bond (the C5–isopropyl linkage) and a conformationally constrained pyrrolidine ring [1]. In comparison, acyclic secondary amines with equivalent carbon count (e.g., N-methyl-N-isopropylbutylamine or dibutylamine isomers) exhibit 4–6 rotatable bonds. The reduced conformational entropy translates to lower entropic penalty upon target binding—a well-established principle in medicinal chemistry [2]. Within the pyrrolidine subset, 2,5-dimethylpyrrolidine has 0 rotatable bonds (fully constrained), while mono-substituted pyrrolidines such as 2-methylpyrrolidine and 2-isopropylpyrrolidine also have 1 rotatable bond but only one stereocenter

Conformational restriction Rotatable bonds Ligand efficiency Entropic penalty

Commercially Available at 95% Purity with Defined LogP and TPSA: Procurement-Ready Building Block

The compound is listed by at least one major research chemical supplier (Leyan) at 95% purity with disclosed computed property values: LogP = 1.78 and TPSA = 12.03 Ų . In contrast, many custom 2,5-disubstituted pyrrolidines with asymmetric alkyl substitution patterns are only available through bespoke synthesis with extended lead times (8–16 weeks) and at significantly higher cost. The defined purity specification (95%) and publicly available molecular descriptors reduce procurement uncertainty and enable immediate computational triaging prior to purchase. PubChem also provides independently computed descriptors including XLogP3 (2.1) and TPSA (12 Ų) [1], offering orthogonal validation of the vendor data.

Commercial availability Purity specification Procurement Building block

Prioritized Application Scenarios for 2-Methyl-5-(propan-2-yl)pyrrolidine Based on Quantitative Differentiation


Fragment-Based Screening Against CNS Targets Requiring Elevated LogP and Conformational Restraint

The combination of XLogP3 = 2.1 with TPSA = 12 Ų positions this compound favorably for fragment screens targeting the CNS physicochemical space (CNS MPO desirability: LogP 1–4, TPSA < 90 Ų) [1]. The pyrrolidine ring constrains the scaffold to 1 rotatable bond, reducing entropic penalty, while the 5-isopropyl group provides steric interrogation of hydrophobic sub-pockets inaccessible to 2-methylpyrrolidine (LogP 0.86) or 2,5-dimethylpyrrolidine (LogP 1.05). The scaffold is thus suitable for primary fragment screens, X-ray crystallography soaking experiments, and SPR-based hit confirmation against CNS targets such as GPCRs, ion channels, or neurotransmitter transporters where passive permeability is critical.

Asymmetric Synthesis Using the Pyrrolidine Core as a Chiral Auxiliary or Organocatalyst Precursor

The two stereogenic centers with differentiated substituents (methyl at C2, isopropyl at C5) provide diastereofacial discrimination in asymmetric reactions. The biocatalytic route reported by Costa et al. (2018) enables preparation of enantiomerically pure material with >99% conversion and high de/ee from 1,4-diketone precursors [2]. The trans-2,5-disubstituted pyrrolidine motif has established precedent as an effective chiral auxiliary in Diels-Alder reactions and α-keto amide reductions [3]. Researchers seeking non-C₂-symmetric chiral auxiliaries or organocatalyst scaffolds should prioritize this compound over symmetric 2,5-dimethylpyrrolidine for applications requiring differentiated steric environments at the two ring positions.

Medicinal Chemistry Hit-to-Lead Optimization: Late-Stage Functionalization of the Pyrrolidine Nitrogen

With one hydrogen bond donor (N–H) and one acceptor, the secondary amine functionality provides a synthetic handle for N-alkylation, N-acylation, N-sulfonylation, or N-arylation to rapidly generate diverse analog libraries [1]. The low molecular weight (127.23) leaves substantial mass budget for further elaboration before exceeding lead-like property thresholds (MW < 350). The validated commercial supply (95% purity) with disclosed LogP and TPSA enables parallel synthesis and high-throughput purification workflows without the delays associated with custom scaffold synthesis. This scenario is most appropriate for programs exploring pyrrolidine-containing bioactive series where the core scaffold differentiation from simpler analogs provides a meaningful SAR vector.

Biocatalytic Cascade Development for Sustainable Pyrrolidine Alkaloid Production

The established transaminase/reductive aminase cascade methodology applicable to this compound class [2] supports its use as a model substrate for enzymatic process development. The differentiated 2-methyl/5-isopropyl substitution pattern serves as a more challenging test case than symmetric 2,5-dimethylpyrrolidine for evaluating enzyme substrate scope, stereoselectivity engineering, and preparative-scale biocatalysis. Industrial biocatalysis groups developing green chemistry routes to chiral amines should include this compound in substrate panels to benchmark enzyme performance against sterically demanding, non-symmetric 2,5-disubstituted pyrrolidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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